molecular formula C3H7ClN2O B2808509 (3S)-3-Aminoazetidin-2-one HCl CAS No. 2044711-48-8

(3S)-3-Aminoazetidin-2-one HCl

Cat. No. B2808509
CAS RN: 2044711-48-8
M. Wt: 122.55
InChI Key: MMQKOEIHXUWTTQ-DKWTVANSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3S)-3-Aminoazetidin-2-one HCl” is a chemical compound with the molecular formula C3H7ClN2O . It is used for research purposes .

Scientific Research Applications

Triple Reuptake Inhibitors

The bioisosteric modification of 3-α-oxyazetidine to develop broad-spectrum antidepressants involved synthesizing novel 3-aminoazetidine derivatives. These derivatives showed inhibitory activities against serotonin, norepinephrine, and dopamine reuptake, with compound 10dl identified as a promising candidate for further studies due to its balanced inhibitory activities and favorable pharmacokinetic profile (Han, Song, Jeong, & Hahn, 2014).

NAAA Inhibitors

3-Aminoazetidin-2-one derivatives were explored for their potential as N-acylethanolamine acid amidase (NAAA) inhibitors, a target for anti-inflammatory and antinociceptive therapies. The synthesis and structure-activity relationship (SAR) studies led to the identification of potent, selective, and systemically active inhibitors, such as 4-Cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate (3b), indicating their potential therapeutic applications (Nuzzi, Fiasella, Ortega, Pagliuca, Ponzano, Pizzirani, Bertozzi, Ottonello, Tarozzo, Reggiani, Bandiera, Bertozzi, & Piomelli, 2016).

Corrosion Inhibition

A derivative of 3-amino-1,2,4-triazole-5-thiol showed inhibition effects on carbon steel corrosion in HCl medium, demonstrating the utility of 3-aminoazetidin-2-one HCl in corrosion prevention materials. This application highlights its role in extending the lifespan of metals in corrosive environments (Mert, Mert, Kardaş, & Yazıcı, 2011).

Mechanism of Action

The mechanism of action of “(3S)-3-Aminoazetidin-2-one HCl” is not specified in the available sources. This compound is used for research purposes , and its mechanism of action may depend on the specific context of the research.

Safety and Hazards

The specific safety and hazard information for “(3S)-3-Aminoazetidin-2-one HCl” is not provided in the available sources . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

(3S)-3-aminoazetidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O.ClH/c4-2-1-5-3(2)6;/h2H,1,4H2,(H,5,6);1H/t2-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQKOEIHXUWTTQ-DKWTVANSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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